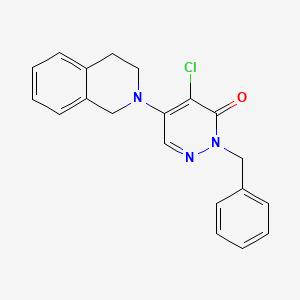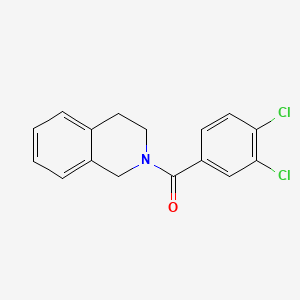
(3,4-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is an organic compound known for its distinct chemical structure. This compound belongs to the class of aromatic ketones and features both dichlorophenyl and dihydroisoquinolinyl groups. Its unique configuration allows it to participate in various chemical reactions and offers a range of applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves a multi-step process:
Formation of the intermediate: The reaction begins with the preparation of the isoquinoline derivative, involving nitration, reduction, and further functional group manipulations.
Coupling with the dichlorophenyl moiety: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base like pyridine, under controlled temperatures, to form the target compound.
Industrial Production Methods
Industrial production may vary based on scalability and cost-effectiveness but typically includes:
Large-scale nitration and reduction processes to obtain the isoquinoline derivative.
Batch or continuous flow processes for the coupling reaction, ensuring high purity and yield.
Optimization of reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to introduce hydroxyl or ketone groups.
Reduction: Can be reduced to form amine derivatives.
Substitution: Substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic reagents under controlled pH and temperature conditions.
Major Products
Oxidation Products: Ketones, hydroxylated derivatives.
Reduction Products: Amines and reduced aromatic rings.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Synthesis of complex organic molecules: Used as a building block in organic synthesis.
Catalysis: Acts as a ligand or catalyst in certain chemical reactions.
Biology
Biochemical studies: Its derivatives are used in studying enzyme mechanisms and interactions.
Medicine
Pharmaceutical development: Investigated for potential therapeutic applications due to its unique structure.
Drug design: Serves as a template for designing new drugs targeting specific proteins.
Industry
Material science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored as a precursor in the synthesis of new pesticides or herbicides.
Mechanism of Action
The mechanism by which (3,4-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exerts its effects is often related to its ability to interact with biological macromolecules.
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dichlorophenyl)(4,5-dihydroisoquinolin-2(1H)-yl)methanone
(2,3-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
(3,4-Dichlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2(1H)-yl)methanone
Uniqueness
Structural Configuration: The specific positioning of dichlorophenyl and dihydroisoquinolinyl groups distinguishes it from other compounds.
Reactivity: Exhibits distinct reactivity patterns due to the unique electronic effects of the substituents.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-14-6-5-12(9-15(14)18)16(20)19-8-7-11-3-1-2-4-13(11)10-19/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWVTVGGARYDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
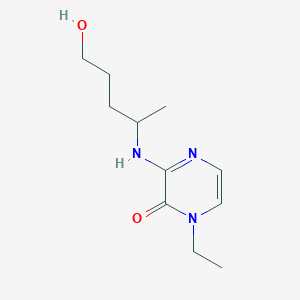
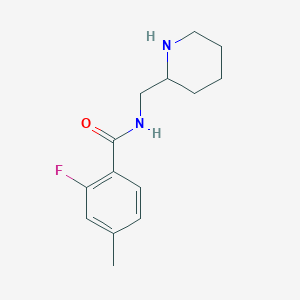
![2-(aminomethyl)-N-[2-(4-fluoro-2-methylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7601761.png)
![6-[4-(2-aminoethyl)piperidin-1-yl]-N-methylpyridazine-3-carboxamide](/img/structure/B7601774.png)
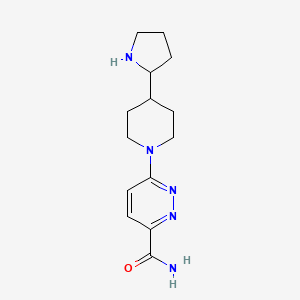
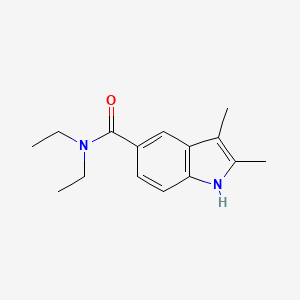
![2-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B7601783.png)
![1-[[2-(2,4-Difluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7601791.png)
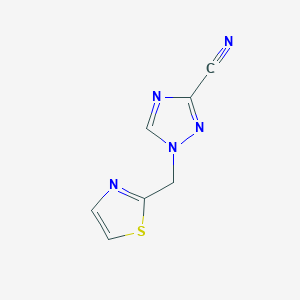
![4-[[2-(Oxan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7601804.png)
![2-[2-[[2-(Oxan-2-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7601814.png)
![2-[1-[2-(Oxan-2-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7601822.png)
